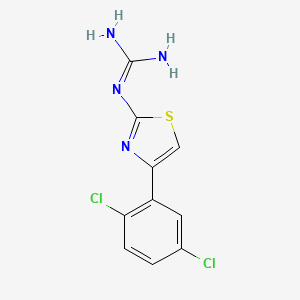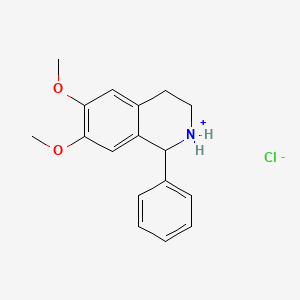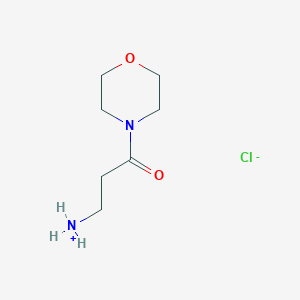
(3-Morpholin-4-yl-3-oxopropyl)azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Morpholin-4-yl-3-oxopropyl)azanium;chloride is a chemical compound with a unique structure that includes a morpholine ring and a propyl group with an oxo substituent. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Morpholin-4-yl-3-oxopropyl)azanium;chloride typically involves the reaction of morpholine with a propyl group containing an oxo substituent. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. The exact synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and more efficient catalysts to optimize the reaction conditions. The process may also include purification steps such as crystallization or distillation to ensure the high purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(3-Morpholin-4-yl-3-oxopropyl)azanium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
(3-Morpholin-4-yl-3-oxopropyl)azanium;chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe to study various biological processes.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which (3-Morpholin-4-yl-3-oxopropyl)azanium;chloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with a similar morpholine ring structure.
Propylamine: Contains a propyl group but lacks the oxo substituent.
N-Methylmorpholine: Similar to morpholine but with a methyl group attached to the nitrogen.
Uniqueness
(3-Morpholin-4-yl-3-oxopropyl)azanium;chloride is unique due to its combination of a morpholine ring and a propyl group with an oxo substituent. This unique structure gives it distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
(3-morpholin-4-yl-3-oxopropyl)azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c8-2-1-7(10)9-3-5-11-6-4-9;/h1-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAZCOQCSUZPPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173336-90-8 |
Source


|
| Record name | 1-Propanone, 3-amino-1-(4-morpholinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173336-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
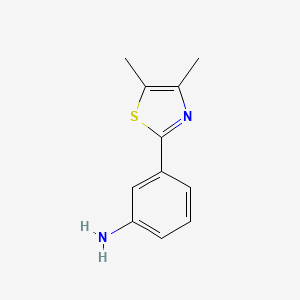
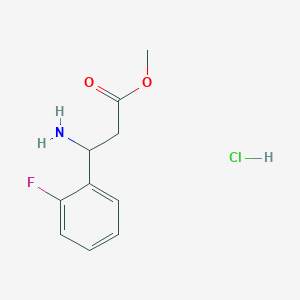
![3-[2-(3-aminopropyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]propan-1-amine](/img/structure/B7725974.png)
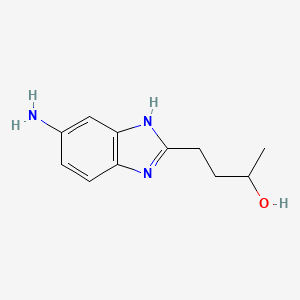
![methyl 2-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B7725988.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B7725994.png)
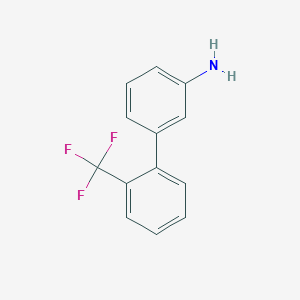
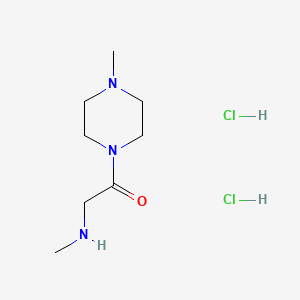
![[2-(diethylamino)-2-oxoethyl]azanium;chloride](/img/structure/B7726043.png)
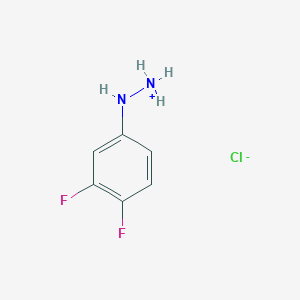
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B7726051.png)
![[2-(3-methoxyphenyl)-2-oxoethyl]azanium;chloride](/img/structure/B7726057.png)
